2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride
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Overview
Description
2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride is a compound that combines a benzotriazole moiety with a pyridine ring through an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride typically involves the reaction of 2-(2-pyridin-2-ylethyl)benzotriazole with hydrochloric acid. The benzotriazole moiety can be synthesized through various methods, including the reaction of o-phenylenediamine with sodium nitrite in the presence of hydrochloric acid, followed by the reaction with 2-bromoethylpyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used as a corrosion inhibitor for metals, particularly copper and its alloys.
Mechanism of Action
The mechanism of action of 2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride involves its interaction with molecular targets through its benzotriazole and pyridine moieties. The benzotriazole ring can act as a leaving group, facilitating various chemical transformations. The pyridine ring can coordinate with metal ions, making it useful in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridin-2-ylethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a benzotriazole moiety.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but have a pyrimidine ring instead of benzotriazole.
Uniqueness
2-(2-Pyridin-2-ylethyl)benzotriazole;hydrochloride is unique due to its combination of benzotriazole and pyridine rings, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
16571-65-6 |
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Molecular Formula |
C13H13ClN4 |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylethyl)benzotriazole;hydrochloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-2-7-13-12(6-1)15-17(16-13)10-8-11-5-3-4-9-14-11;/h1-7,9H,8,10H2;1H |
InChI Key |
PBRMCJHNXRYBDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCN2N=C3C=CC=CC3=N2.Cl |
Origin of Product |
United States |
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